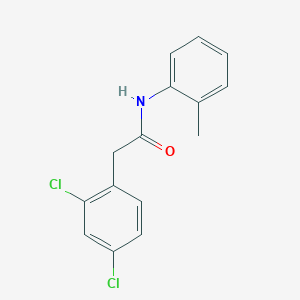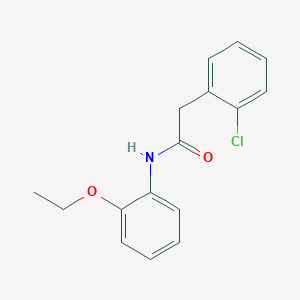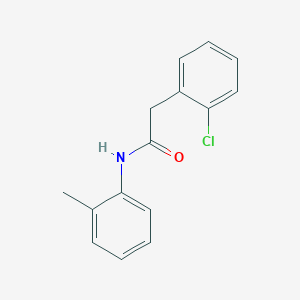
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one, also known as Nifurtimox, is a heterocyclic compound that is used in the treatment of Chagas disease. This disease is caused by the Trypanosoma cruzi parasite, which is transmitted to humans by blood-sucking insects. Nifurtimox has been found to be effective in killing the parasite, and it is currently being used in several countries for the treatment of Chagas disease.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one is not fully understood. It is believed that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one works by generating free radicals, which in turn damage the DNA of the parasite. This damage leads to the death of the parasite.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the synthesis of DNA and RNA in the parasite. It has also been found to inhibit the activity of several enzymes in the parasite, including trypanothione reductase and superoxide dismutase. Additionally, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to induce oxidative stress in the parasite.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has several advantages for use in lab experiments. It is easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds used in the treatment of Chagas disease. However, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has some limitations. It has a narrow therapeutic window, meaning that the dosage must be carefully monitored to avoid toxicity. Additionally, 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been found to have some side effects, including nausea, vomiting, and headaches.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. One area of research is the development of new formulations of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one that are more effective and have fewer side effects. Another area of research is the development of new drugs that work in combination with 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one to improve its effectiveness. Additionally, research is needed to better understand the mechanism of action of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one and to identify new targets for drug development. Finally, research is needed to develop new diagnostic tools for Chagas disease that can be used in resource-limited settings.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one involves the reaction of 4-chloroaniline with 2-methylphthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with nitric acid to form 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one. This synthesis method has been well established and is widely used in the production of 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one has been extensively studied for its effectiveness in the treatment of Chagas disease. Several clinical trials have been conducted to evaluate its efficacy and safety. One study found that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one was effective in reducing the parasitic load in patients with Chagas disease. Another study found that 4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one was effective in preventing the transmission of the parasite from mother to child.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-2-methylphthalazin-1(2H)-one |
|---|---|
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-methylphthalazin-1-one |
InChI |
InChI=1S/C15H11ClN2O/c1-18-15(19)13-5-3-2-4-12(13)14(17-18)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Clé InChI |
CHPHKOURYSICHN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)

![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)


![Ethyl 3-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B270191.png)







